(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-PHENYLPROPANOATE
Overview
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-PHENYLPROPANOATE is a complex organic compound that features a pyridine ring and a phenylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-PHENYLPROPANOATE typically involves the condensation of an amino group with a pyridine derivative. One common method involves the reaction of 3-aminopyridine with an appropriate aldehyde under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-PHENYLPROPANOATE is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of heterocyclic compounds and other bioactive molecules .
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. It can be used in assays to investigate the binding affinity and activity of various biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties and functionalities .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-PHENYLPROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-PHENYLPROPANOATE: This compound is structurally similar but features a different position of the pyridine ring.
2-[AMINO(PYRIDIN-3-YL)METHYLIDENE]PROPANE-1,3-DINITRILE: Another similar compound with a different functional group attached to the pyridine ring.
Uniqueness
Its combination of a pyridine ring and a phenylpropanoate moiety provides distinct chemical and biological properties .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-15(13-7-4-10-17-11-13)18-20-14(19)9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGMGFAQFOIQFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)ON=C(C2=CN=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)O/N=C(/C2=CN=CC=C2)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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